4-Fluoro-3-(4-methyl-1-piperidinylcarbonyl)benzeneboronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid typically involves the reaction of 4-fluoro-3-nitrobenzoic acid with 4-methylpiperidine, followed by reduction and subsequent borylation . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds . This compound can also participate in other types of reactions, such as oxidation and substitution, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as water or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
(4-Fluoro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluoro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved in other reactions depend on the specific context and reagents used .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Fluorophenylboronic Acid: Similar structure but lacks the piperidine moiety.
3-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid: Similar structure but lacks the fluorine atom.
Properties
IUPAC Name |
[4-fluoro-3-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-9-4-6-16(7-5-9)13(17)11-8-10(14(18)19)2-3-12(11)15/h2-3,8-9,18-19H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIITWUFMOCTPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCC(CC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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